8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane
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Overview
Description
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom. The compound’s molecular formula is C7H14N2O, and it is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group with the nucleophile .
Scientific Research Applications
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane: Similar in structure but differs in the position of the nitrogen atoms.
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: Another spirocyclic compound with a different arrangement of atoms.
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Contains additional oxygen atoms in the ring structure.
Uniqueness
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can interact with molecular targets in ways that other compounds cannot .
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
8-methyl-5-oxa-2,9-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H14N2O/c1-6-2-3-10-7(9-6)4-8-5-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
UYUFGEQNKNIKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2(N1)CNC2 |
Origin of Product |
United States |
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